7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
7-bromo-2-(5-bromo-2-hydroxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2N2O3/c18-9-2-4-14-8(5-9)6-12-16(23)20-15(21-17(12)24-14)11-7-10(19)1-3-13(11)22/h1-5,7,22H,6H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNNKGUMLKMTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC3=C1C(=O)NC(=N3)C4=C(C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: The brominated intermediate undergoes cyclization to form the chromeno[2,3-d]pyrimidin-4(5H)-one core structure. This step often involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: LiAlH4, NaBH4, anhydrous conditions
Substitution: NaOCH3, KSCN, polar aprotic solvents
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of de-brominated derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Physical Properties
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Anticancer Activity
Recent studies have indicated that derivatives of chromeno[2,3-d]pyrimidines exhibit significant anticancer properties. The presence of bromine and hydroxy groups in the structure of 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one enhances its interaction with biological targets involved in cancer pathways. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various protein kinases associated with cancer proliferation, such as DYRK1A and GSK3α/β .
Kinase Inhibition
The compound has shown promise as a selective inhibitor for several kinases implicated in metabolic disorders and cancer. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various tumor cell lines, suggesting their potential as therapeutic agents against malignancies .
Synthesis of Hybrid Catalysts
The synthesis of hybrid catalysts incorporating the chromeno[2,3-d]pyrimidine scaffold has been explored for enhancing reaction efficiencies in organic synthesis. These catalysts facilitate the formation of other biologically active compounds, showcasing the versatility of the chromeno framework in synthetic chemistry .
Neuroprotective Effects
Research indicates that certain derivatives of this compound may possess neuroprotective properties by modulating pathways involved in neurodegenerative diseases. Compounds with similar structural motifs have been investigated for their ability to inhibit enzymes linked to neuroinflammation and oxidative stress .
Case Study 1: Antitumor Activity
In a study evaluating various chromeno derivatives, 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one exhibited IC values below 10 µM against several cancer cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). This highlights its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Kinase Selectivity
A comparative analysis of kinase inhibitors revealed that derivatives of the chromeno[2,3-d]pyrimidine scaffold displayed selective inhibition profiles. For example, one derivative was found to inhibit DYRK1A with an IC value significantly lower than that of traditional inhibitors like Roscovitine, indicating a promising avenue for drug development targeting specific kinases involved in disease pathways .
Mechanism of Action
The mechanism of action of 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]Pyrimidin-4(3H)-One Derivatives
Thieno-pyrimidinones, such as those synthesized by Journal of Chemical and Pharmaceutical Research (2017), share a pyrimidinone core but replace the chromene ring with a thiophene moiety. Key differences include:
- Bioactivity: Thieno derivatives (e.g., TP3, TP10) exhibited moderate antimicrobial activity and anticonvulsant effects in rodent models . In contrast, the brominated chromeno-pyrimidinone’s larger aromatic system may enhance binding to hydrophobic enzyme pockets.
Diketo Acid and Ester Derivatives (RDS1643, RDS1759)
These compounds feature diketo acid/ester groups instead of a pyrimidinone core. For example:
- RDS1643: Contains a 4-fluorophenylmethyl-pyrrole substituent. Its diketo acid moiety is critical for HIV-1 integrase inhibition, a mechanism absent in pyrimidinones .
Compound 29: 2-(3,4-Dihydroxyphenyl)-6,7,8,9-Tetrahydro-3H-Cyclohepta[4,5]Thieno[2,3-d]Pyrimidin-4(5H)-One
- Substituents : The dihydroxyphenyl group enhances water solubility, whereas the brominated hydroxyphenyl in the target compound increases lipophilicity.
Physicochemical and Functional Comparisons
Table 1: Key Parameters of Pyrimidinone Derivatives
Key Observations:
- Bromine Effects: The dual bromination in the target compound likely increases molecular weight (~467 g/mol estimated) and lipophilicity (logP ~3.5 predicted), which may enhance blood-brain barrier penetration compared to non-halogenated analogs .
- Hydroxyphenyl vs. Dihydroxyphenyl : The single hydroxyl group in the target compound balances solubility and membrane permeability, whereas dihydroxyphenyl derivatives (e.g., Compound 29) prioritize polar interactions .
Biological Activity
7-Bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one, also known as E139-0031, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological effects, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is C17H11Br2N2O3. The compound features a complex chromeno-pyrimidinone structure, which is critical for its biological activity. The presence of bromine and hydroxyl groups may influence its interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one exhibit anticancer properties. For instance, studies on chromenone derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanism of action for this compound remains to be fully elucidated but may involve the modulation of signaling pathways associated with tumor growth.
Antimicrobial Activity
The antimicrobial potential of chromenone derivatives has been explored in several studies. While specific data on 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is limited, related compounds have shown efficacy against various bacterial and fungal strains. This suggests a possible application in treating infections or as an adjunct to existing antimicrobial therapies.
Enzyme Inhibition
Chromeno derivatives have been identified as inhibitors of certain enzymes involved in cancer progression and inflammation. For example, DNA-dependent protein kinase (DNA-PK) inhibitors derived from chromenones have been noted for their potential in cancer therapy. The inhibition of such enzymes can disrupt critical cellular processes, leading to reduced tumor growth and improved therapeutic outcomes.
Case Studies
- In vitro Studies : A study involving structurally similar compounds demonstrated significant cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of oxidative stress and apoptosis.
- Animal Models : In vivo studies using animal models have shown that related chromenone compounds reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
